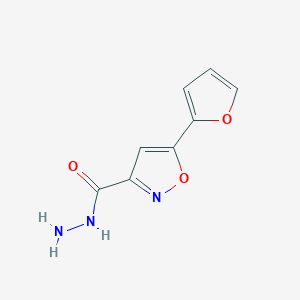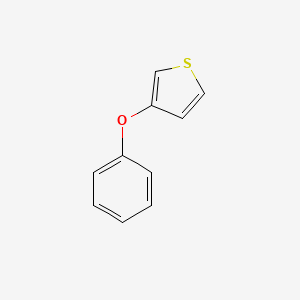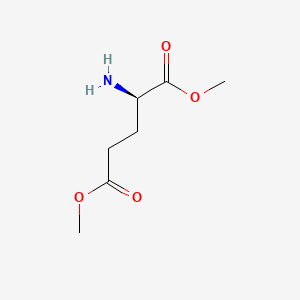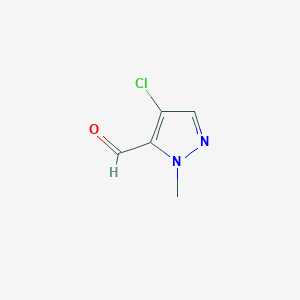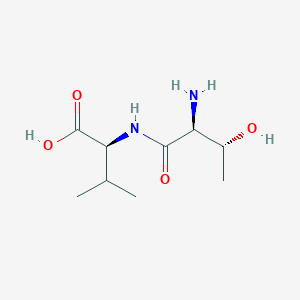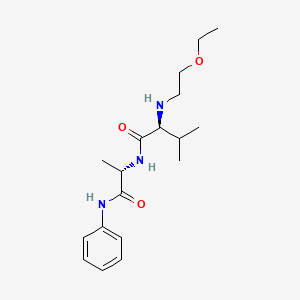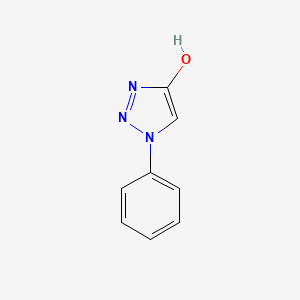
1-phenyl-1H-1,2,3-triazol-4-ol
Übersicht
Beschreibung
“1-phenyl-1H-1,2,3-triazol-4-ol” is a chemical compound with the empirical formula C8H7N3O . It is a member of the triazole family, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 1-phenyl-4- ((4- (1,4,5-triphenyl-1 H -imidazol-2-yl)phenoxy)methyl)-1 H -1,2,3-triazole derivatives . Another study reported the synthesis of novel 1- ((1-phenyl-1 H -1,2,3-triazol-4-yl)methyl)pyridin-2 (1 H)-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The compound has a molecular weight of 161.16 .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For example, one study reported that the compound reacts with H2O2, S8, and Se8 to afford the chalcogenides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . The compound is highly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-Phenyl-1H-1,2,3-triazol-4-ol and its derivatives have been explored extensively in the realm of organic chemistry for their synthesis and unique chemical properties. For instance, the deprotometalation and subsequent iodolysis of 1-phenyl-1,2,3-triazole has been utilized to create 5-substituted derivatives, which were further employed in Suzuki coupling reactions. These derivatives showed moderate antibacterial activity and a promising antiproliferative effect against certain cell lines (Nagaradja et al., 2015).
Applications in Catalysis
This compound derivatives have been used as ligands in catalyst formulations. For example, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands have been synthesized, which demonstrated varied efficiency in catalytic processes like alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013).
Material Science and Corrosion Inhibition
In the field of materials science, this compound has found application as a corrosion inhibitor. A study demonstrated the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole using an environmentally friendly procedure, and its effectiveness as an organic corrosion inhibitor for mild steel in acidic medium was highlighted. This represents a significant application in protecting materials from corrosive environments (Fernandes et al., 2019).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents (Shaikh et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 1-phenyl-1H-1,2,3-triazol-4-ol is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction. The sulfamate group, a sulfate mimic, undergoes this reaction with the fGly residue, resulting in the sulfamoylation and inactivation of the catalytic site . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .
Biochemical Pathways
The inhibition of STS by this compound affects the steroidogenesis pathway. By inhibiting STS, the hydrolysis of inactive steroid sulfates is prevented, thereby reducing the biosynthesis of active estrogens and androgens . This can have downstream effects on various hormone-dependent processes in the body.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (16116 g/mol) falls within the range generally favorable for good bioavailability.
Result of Action
The inhibition of STS by this compound leads to a decrease in the biosynthesis of active estrogens and androgens . This can potentially impact various hormone-dependent processes in the body, including the growth of hormone-dependent cancers .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Phenyl-1H-1,2,3-triazol-4-ol plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with steroid sulfatase, an enzyme involved in the hydrolysis of steroid sulfates. The interaction between this compound and steroid sulfatase involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is significant in the context of hormone-dependent cancers, where reducing the availability of active hormones can be therapeutic .
Cellular Effects
This compound has been observed to affect various cellular processes. In cancer cells, particularly breast cancer cells, it inhibits the activity of steroid sulfatase, leading to reduced levels of active estrogens and androgens. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting cell proliferation and inducing apoptosis . Additionally, this compound has shown antiproliferative effects against other types of cancer cells, such as acute myeloid leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole moiety interacts with the active site of steroid sulfatase through van der Waals interactions and hydrogen bonding. This binding inhibits the enzyme’s catalytic activity, preventing the hydrolysis of steroid sulfates . Additionally, the compound’s structure allows it to form stable complexes with other proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under various conditions, maintaining its inhibitory activity against steroid sulfatase. Long-term studies have shown that this compound can induce sustained inhibition of cell proliferation and tumor growth in in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid metabolism. It interacts with enzymes such as steroid sulfatase, influencing the levels of steroid sulfates and their active metabolites. This interaction affects metabolic flux and the overall balance of steroid hormones in the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, such as tumor tissues. The compound’s ability to selectively accumulate in target tissues enhances its therapeutic potential while reducing systemic toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with steroid sulfatase and other proteins involved in steroid metabolism. This localization is crucial for its inhibitory activity and therapeutic effects .
Eigenschaften
IUPAC Name |
1-phenyltriazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEMHTSFDJVQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427865 | |
| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-10-7 | |
| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


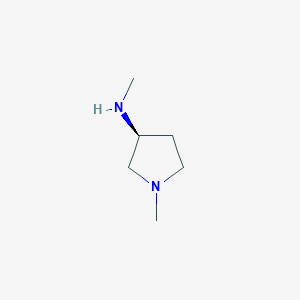
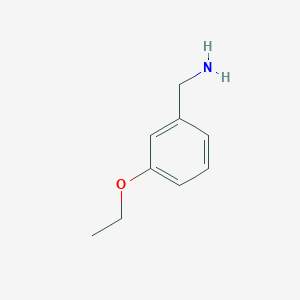
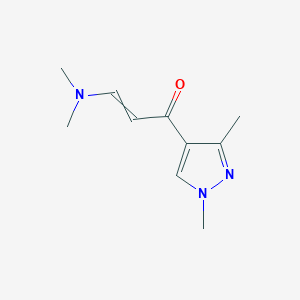
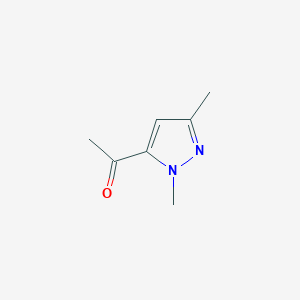
![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)

